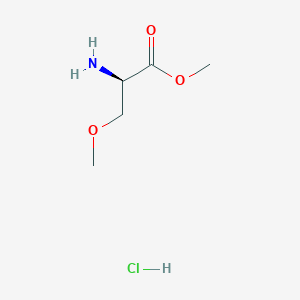
(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride
Descripción general
Descripción
(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO3 and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride, also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.
Overview of the Compound
- Chemical Name: this compound
- CAS Number: 1800300-79-1
- Molecular Formula: C6H14ClN1O3
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The compound is known to modulate neurotransmitter systems by influencing the levels of neurotransmitters such as acetylcholine.
Target Interactions
- Acetylcholinesterase Inhibition: This compound may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling.
- Calmodulin Interaction: Similar compounds have shown potential in modulating calmodulin-dependent pathways, which are crucial for many cellular functions including muscle contraction and neurotransmitter release .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
- Absorption: The compound is expected to have good oral bioavailability due to its chemical structure.
- Distribution: It can cross the blood-brain barrier, which is significant for central nervous system applications.
- Metabolism: The compound may undergo metabolism via cytochrome P450 enzymes, influencing its efficacy and safety profile.
- Excretion: Renal excretion is likely, necessitating careful consideration of dosing in patients with renal impairment.
Antimicrobial Activity
Research has indicated that derivatives similar to this compound exhibit antimicrobial properties. For instance, studies on related compounds have shown significant inhibition against various bacterial strains, suggesting a broad-spectrum antimicrobial effect .
Anti-inflammatory Properties
A notable study evaluated a related compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), demonstrating promising anti-inflammatory effects. The compound exhibited IC50 values indicating effective inhibition at concentrations comparable to established anti-inflammatory drugs like celecoxib .
Neuroprotective Effects
In vivo studies have shown that compounds with structural similarities can provide neuroprotection in models of neurodegeneration. They have been observed to enhance cognitive function through modulation of cholinergic pathways, which may be beneficial in conditions like Alzheimer's disease .
Research Findings Summary Table
| Study | Biological Activity | IC50 Value | Notes |
|---|---|---|---|
| Study 1 | Antimicrobial | Varies by strain | Effective against Gram-positive bacteria |
| Study 2 | COX Inhibition | COX-1: 314 µg/mL COX-2: 130 µg/mL | Comparable to celecoxib |
| Study 3 | Neuroprotection | Not specified | Enhances cognitive function in animal models |
Propiedades
IUPAC Name |
methyl (2R)-2-amino-3-methoxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-8-3-4(6)5(7)9-2;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOQFRDEFFKRDC-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















